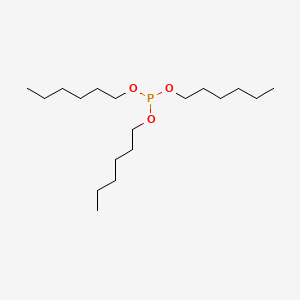

Trihexyl phosphite

Description

The exact mass of the compound Trihexyl phosphite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trihexyl phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trihexyl phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trihexyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKYTPNZLCVELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064111 | |

| Record name | Trihexyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6095-42-7 | |

| Record name | Phosphorous acid, trihexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6095-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trihexyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89EMA7PV5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Trihexyl Phosphite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of trihexyl phosphite from phosphorus trichloride (PCl₃) and hexanol. The information presented is curated for professionals in research and development who require a thorough understanding of the reaction, including detailed experimental protocols, reaction mechanisms, and key data presented in a clear and accessible format.

Introduction

Trialkyl phosphites are versatile reagents and intermediates in organic synthesis, widely utilized in reactions such as the Michaelis-Arbuzov and Perkow reactions. Trihexyl phosphite, in particular, finds application as a stabilizer for polymers, an antioxidant, and a precursor in the synthesis of various organophosphorus compounds. The synthesis from phosphorus trichloride and hexanol is a common and scalable method, though it requires careful control of reaction conditions to achieve high purity and yield.

The fundamental reaction involves the nucleophilic attack of three equivalents of hexanol on phosphorus trichloride, with the concomitant release of three equivalents of hydrogen chloride (HCl). The HCl byproduct can lead to undesired side reactions, necessitating the use of a base to neutralize it as it forms.

Reaction Mechanism and Signaling Pathway

The synthesis of trihexyl phosphite from PCl₃ and hexanol proceeds through a stepwise nucleophilic substitution. Each step involves the attack of a hexanol molecule on the phosphorus center and the subsequent elimination of a chloride ion. A base, typically a tertiary amine such as triethylamine or pyridine, is used to scavenge the HCl produced.

Experimental Protocols

The following protocol is a generalized procedure adapted from the synthesis of similar trialkyl phosphites, such as triethyl phosphite.[1] Researchers should optimize the specific parameters for their laboratory conditions.

Materials and Equipment

Materials:

-

Phosphorus trichloride (PCl₃), freshly distilled

-

1-Hexanol, anhydrous

-

Triethylamine (or other suitable tertiary amine), freshly distilled

-

Anhydrous inert solvent (e.g., toluene, hexane, or diethyl ether)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Inert gas inlet/outlet

-

Low-temperature bath (e.g., ice-water or dry ice-acetone)

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Workflow

Detailed Procedure

-

Preparation: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with an inert gas inlet is thoroughly dried. The flask is charged with anhydrous 1-hexanol (3.0 equivalents), a suitable tertiary amine (e.g., triethylamine, 3.0-3.3 equivalents), and an anhydrous inert solvent.

-

Reaction: The mixture is cooled to 0-5 °C using an ice bath. Phosphorus trichloride (1.0 equivalent) dissolved in the same anhydrous inert solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is highly exothermic.[2] The formation of a white precipitate (amine hydrochloride) will be observed.

-

Completion and Work-up: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another 1-2 hours.

-

Purification: The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere. The filter cake is washed with small portions of the fresh anhydrous solvent to recover any entrained product. The filtrate and washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude trihexyl phosphite is then purified by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of trialkyl phosphites, which can be used as a reference for the synthesis of trihexyl phosphite.

Table 1: Reactant and Product Stoichiometry

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Phosphorus Trichloride | 137.33 | 1.0 |

| 1-Hexanol | 102.17 | 3.0 |

| Triethylamine | 101.19 | 3.0 - 3.3 |

| Trihexyl Phosphite | 334.46 | 1.0 (Theoretical) |

| Triethylamine HCl | 137.65 | 3.0 (Theoretical) |

Table 2: Typical Reaction Conditions and Yields for Trialkyl Phosphites

| Parameter | Value | Reference |

| Reaction Temperature | 0 - 10 °C | [3] |

| Solvent | Toluene, Hexane, Diethyl Ether | [4][5] |

| Base | Triethylamine, Pyridine, Ammonia | [1][6][7] |

| Reaction Time | 2 - 4 hours | [1] |

| Typical Yield | 80 - 95% | [1] |

Safety Considerations

-

Phosphorus trichloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

1-Hexanol is flammable and an irritant.

-

Tertiary amines such as triethylamine are flammable and have strong, unpleasant odors.

-

The reaction is exothermic , and proper temperature control is crucial to prevent runaway reactions.

-

The use of anhydrous conditions is essential, as any moisture will react with PCl₃ to form phosphorous acid and HCl, leading to reduced yields and side products.[8]

Conclusion

The synthesis of trihexyl phosphite from phosphorus trichloride and hexanol is a well-established procedure that can be performed efficiently with careful control of reaction conditions. The use of a suitable base to neutralize the HCl byproduct is critical for achieving high yields and purity. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 3. Trimethyl phosphite producing process - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Trihexyl phosphite CAS number and physical properties

CAS Number: 6095-42-7

This technical guide provides a comprehensive overview of the physical properties, synthesis, and experimental protocols related to trihexyl phosphite, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Trihexyl phosphite is a colorless to almost colorless, mobile liquid with a characteristic odor.[1] It is primarily utilized in industrial applications as a stabilizer, antioxidant, and flame retardant. Its chemical and physical properties are summarized below.

Table 1: Physical and Chemical Properties of Trihexyl Phosphite

| Property | Value | Source |

| CAS Number | 6095-42-7 | [2][3][4] |

| Molecular Formula | C₁₈H₃₉O₃P | [3][4] |

| Molecular Weight | 334.47 g/mol | [4] |

| Boiling Point | 158 °C at 2 mmHg | [4][5] |

| Density | 0.90 g/cm³ | [4][5] |

| Refractive Index | 1.4410 - 1.4440 | [4][5] |

| Melting Point | Not precisely determined, but it is a liquid at ambient temperatures with an expected low melting point, analogous to triethyl phosphite (-112 °C). | [2][6][7] |

| Solubility | Miscible with most common organic solvents. Insoluble in water, and undergoes slow hydrolysis. | [1] |

| Appearance | Colorless to almost colorless clear liquid. | [5] |

Synthesis of Trihexyl Phosphite

A general and widely used method for the synthesis of trialkyl phosphites, including trihexyl phosphite, involves the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.[8][9]

Experimental Protocol: Synthesis of Trihexyl Phosphite

Materials:

-

Phosphorus trichloride (PCl₃)

-

1-Hexanol (C₆H₁₃OH)

-

A suitable tertiary amine base (e.g., pyridine or triethylamine)

-

Anhydrous inert solvent (e.g., diethyl ether or hexane)

Procedure:

-

A solution of 1-hexanol and the tertiary amine base in an anhydrous inert solvent is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the cooled solution with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The resulting mixture, containing trihexyl phosphite and the amine hydrochloride salt, is filtered to remove the solid precipitate.

-

The filtrate is then subjected to distillation under reduced pressure to remove the solvent and purify the trihexyl phosphite.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis Workflow of Trihexyl Phosphite.

Experimental Protocols for Physical Properties

The determination of the physical properties of chemical substances should follow internationally recognized standards to ensure consistency and reliability of the data. The OECD Guidelines for the Testing of Chemicals provide such standard methods.[10]

3.1. Boiling Point Determination (OECD Test Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[3][11][12][13]

Principle of the Method (Ebulliometer):

-

An ebulliometer is an apparatus designed for the precise measurement of boiling points.

-

The liquid is heated to its boiling point.

-

The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

-

A pressure-measuring device is used to record the ambient pressure, and the boiling point is corrected to standard pressure (101.325 kPa).

3.2. Density Determination (OECD Test Guideline 109)

Density is the mass of a substance per unit volume.[5][14][15][16]

Principle of the Method (Oscillating Densimeter):

-

A U-shaped tube is caused to oscillate at its characteristic frequency.

-

This frequency changes when the tube is filled with the liquid sample.

-

The change in frequency is directly proportional to the density of the liquid.

-

The instrument is calibrated with two substances of known density.

3.3. Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Principle of the Method (Abbe Refractometer):

-

A few drops of the liquid sample are placed between two prisms.

-

Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the prisms and the sample.

-

The angle of total internal reflection at the prism-liquid interface is measured.

-

This angle is used to calculate the refractive index of the liquid. The measurement is temperature-dependent and is usually reported at 20°C.

Biological Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that trihexyl phosphite is directly involved in specific biological signaling pathways. Its primary applications are in the chemical industry, and it is not typically studied in the context of pharmacology or drug development for its effects on cellular signaling. For professionals in drug development, it is important to note the absence of data in this area, which indicates that it is not a compound of interest for therapeutic applications targeting signaling cascades.

References

- 1. TRIHEXYL PHOSPHITE CAS#: 6095-42-7 [amp.chemicalbook.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. laboratuar.com [laboratuar.com]

- 6. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]

- 7. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

A Technical Guide to the ³¹P NMR Chemical Shift of Trihexyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of trihexyl phosphite. It includes expected chemical shift values, detailed experimental protocols for spectral acquisition, and a visualization of a key chemical transformation. This document is intended to serve as a practical resource for researchers utilizing organophosphorus compounds in their work.

Introduction to ³¹P NMR of Trialkyl Phosphites

Phosphorus-31 NMR spectroscopy is a powerful and direct analytical technique for characterizing phosphorus-containing compounds.[1] The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[2] Trialkyl phosphites, belonging to the P(III) class of compounds, exhibit characteristic chemical shifts that are distinct from their P(V) phosphate counterparts.[3] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, including the nature of the substituents and the coordination state.[4]

While a specific experimental value for trihexyl phosphite is not prominently available in the reviewed literature, its chemical shift can be reliably estimated based on data for analogous trialkyl and triaroxy phosphites. These compounds typically resonate in a downfield region of the spectrum, generally between +125 to +145 ppm relative to the 85% H₃PO₄ standard.[5] This distinct region allows for clear identification and differentiation from potential oxidation products or other phosphorus-containing impurities.

Data Presentation: ³¹P NMR Chemical Shifts

The following table summarizes the typical ³¹P NMR chemical shift ranges for trialkyl phosphites and related phosphorus compounds for comparative analysis. All shifts are referenced to 85% H₃PO₄ at 0 ppm.

| Compound Class | Example Compound | Typical Chemical Shift (δ, ppm) | Oxidation State |

| Trialkyl Phosphites | Trihexyl Phosphite | ~+138 to +141 (Expected) | P(III) |

| Triethyl Phosphite | ~+139 | P(III) | |

| Trimethyl Phosphite | ~+140 | P(III) | |

| Trialkoxy/Triaroxy Phosphites | +125 to +145 | P(III) | |

| Trialkyl Phosphates | Trihexyl Phosphate | ~0 to -5 (Expected) | P(V) |

| Triphenyl Phosphate | -16 to -18 | P(V) | |

| Phosphines | Triphenylphosphine | ~-5 | P(III) |

| Phosphine Oxides | Triphenylphosphine Oxide | ~+25 to +35 | P(V) |

| Phosphoric Acid (Reference) | 85% H₃PO₄ | 0 | P(V) |

Note: The chemical shift for trihexyl phosphite is an educated estimate based on values for similar trialkyl phosphites. The exact value can vary slightly depending on the solvent, concentration, and temperature.[6]

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

This section details a standard protocol for obtaining a high-quality ³¹P NMR spectrum of trihexyl phosphite.

3.1. Materials and Equipment

-

NMR Spectrometer: A multinuclear NMR spectrometer with a frequency of at least 161 MHz for ³¹P (corresponding to a 400 MHz ¹H frequency).[4]

-

NMR Tubes: Standard 5 mm NMR tubes.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated organic solvents like benzene-d₆ or toluene-d₈ can also be used.

-

Sample: Trihexyl phosphite.

-

Reference Standard: 85% phosphoric acid (H₃PO₄) is used as an external standard (δ = 0 ppm).[6][7] It is typically sealed in a capillary and inserted into the NMR tube.

3.2. Sample Preparation

-

Prepare a solution of trihexyl phosphite in the chosen deuterated solvent. A typical concentration is 10-50 mg/mL.

-

As phosphites are susceptible to oxidation, especially in the presence of impurities, it is advisable to handle the sample under an inert atmosphere (e.g., nitrogen or argon) if purity is critical.[8]

-

Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.[8]

-

If using an external reference, insert the sealed capillary containing 85% H₃PO₄ into the NMR tube.

3.3. Spectrometer Setup and Data Acquisition

-

Tuning and Matching: Tune and match the NMR probe for the ³¹P frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity. A narrow and symmetrical lock signal is indicative of a well-shimmed field.

-

Acquisition Parameters:

-

Experiment Type: A standard one-pulse ¹H-decoupled ³¹P experiment is typically sufficient. Proton decoupling simplifies the spectrum by collapsing P-H couplings, resulting in a single sharp signal for each unique phosphorus nucleus.[9]

-

Pulse Angle: A 30° to 90° pulse angle can be used. A 90° pulse provides the maximum signal for a single scan.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 5-10 seconds is recommended for phosphites to allow for full relaxation of the ³¹P nucleus, which is crucial for accurate integration if quantitative analysis is needed.[9] For simple identification, a shorter delay (1-2s) may be adequate.

-

Number of Scans (NS): Due to the high sensitivity of ³¹P, a sufficient signal-to-noise ratio can often be achieved with 16 to 64 scans.

-

Spectral Width (SW): A wide spectral width of at least 250 ppm (e.g., from +200 ppm to -50 ppm) is recommended to ensure all potential phosphorus signals, including impurities and oxidation products, are captured.

-

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Reference the spectrum by setting the peak for the 85% H₃PO₄ external standard to 0 ppm. If no external standard is used, reference the solvent peak and then calibrate to the known shift of a reference compound.

-

Integrate the signals if quantitative information is required. Note that for accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]

Visualization of a Key Reaction

Trialkyl phosphites are readily oxidized to the corresponding trialkyl phosphates. This transformation from a P(III) to a P(V) species is accompanied by a significant upfield shift in the ³¹P NMR spectrum, making NMR an excellent tool for monitoring this reaction.[10]

Caption: Oxidation of trihexyl phosphite to trihexyl phosphate.

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. mdpi.com [mdpi.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Navigating the Thermal Landscape of Trihexyl Phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trihexyl phosphite, an organophosphorus compound with growing significance in various industrial and synthetic applications, presents a unique thermal profile that is critical to its handling, storage, and utility. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of trihexyl phosphite, drawing upon available data for the compound and its structural analogs. While specific quantitative thermal analysis data for trihexyl phosphite remains limited in publicly accessible literature, this guide synthesizes established principles of phosphite ester thermal behavior and detailed experimental protocols to empower researchers in their work with this versatile molecule.

Thermal Stability Profile

The thermal stability of trialkyl phosphites is intrinsically linked to the nature of their ester groups. Generally, these compounds exhibit good thermal stability under inert atmospheres but can undergo decomposition at elevated temperatures. The decomposition process is often complex, involving rearrangements, eliminations, and radical pathways.

It is important to note that phosphite esters can also react with oxygen at elevated temperatures, leading to oxidation to the corresponding phosphate. Triethyl phosphite, for instance, can be converted to triethyl phosphate upon heating in the presence of oxygen[2].

Quantitative Thermal Analysis Data (Analogous Compounds)

To provide a quantitative perspective, the following tables summarize thermal decomposition data for analogous phosphite esters. This data should be considered as a proxy, and it is strongly recommended that specific thermal analysis be conducted for trihexyl phosphite under the conditions relevant to its intended application.

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Phosphite Esters

| Compound | Onset of Decomposition (°C) | Major Weight Loss Region (°C) | Residue at 600°C (%) | Atmosphere | Reference |

| Triethyl Phosphite | ~150-200 | 150-250 | Not Reported | Inert/Air | [3] |

| Triphenyl Phosphite | >300 | 300-450 | Not Reported | Air | N/A |

Note: The data for triethyl phosphite is inferred from graphical representations and may vary depending on experimental conditions such as heating rate.

Table 2: Differential Scanning Calorimetry (DSC) Data for Analogous Phosphite Esters

| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Atmosphere | Reference | |---|---|---|---|---|---| | Triphenyl Phosphite | Melting | 48-50 | 51.96 | 47.24 | Inert |[4] | | Triphenyl Phosphite | Decomposition | >300 | Not Reported | Not Reported | Air | N/A |

Decomposition Pathways

The thermal decomposition of trialkyl phosphites is generally understood to proceed through a series of complex reactions. The specific pathways can be influenced by factors such as temperature, the presence of oxygen, and the structure of the alkyl groups. Based on studies of related compounds, a plausible decomposition pathway for trihexyl phosphite is initiated by the homolytic cleavage of a carbon-oxygen bond.

Experimental Protocols

To facilitate further research and ensure data consistency, the following are detailed methodologies for key experiments used in the thermal analysis of liquid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a liquid sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Accurately weigh a representative sample of trihexyl phosphite (typically 5-10 mg) into the TGA crucible.

-

For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

-

Experimental Parameters:

-

Purge Gas: Use a high-purity inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to the desired final temperature (e.g., 600 °C).

-

-

Data Collection: Record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residue percentage.

-

References

An In-depth Technical Guide to the Oxidation of Trihexyl Phosphite to Trihexyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trihexyl phosphate through the oxidation of trihexyl phosphite. It includes detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction, tailored for professionals in research and development.

Introduction

The oxidation of trialkyl phosphites to their corresponding phosphates is a fundamental and widely utilized transformation in organophosphorus chemistry. Trihexyl phosphate, the subject of this guide, is a significant compound with applications as a flame retardant, plasticizer, and solvent. The conversion of trihexyl phosphite to trihexyl phosphate involves the addition of an oxygen atom to the phosphorus center, elevating its oxidation state from +3 to +5. This process can be achieved through various oxidative methods, with air or oxygen in the presence of a peroxide catalyst being a common and effective approach. This guide will focus on a detailed experimental protocol for this transformation, methods for characterization of the product, and an examination of the reaction mechanism.

Experimental Protocols

This section outlines a detailed experimental procedure for the oxidation of trihexyl phosphite to trihexyl phosphate, adapted from established methods for analogous long-chain alkyl phosphites.

Materials and Equipment

-

Reagents:

-

Trihexyl phosphite (P(OC₆H₁₃)₃)

-

Dibenzoyl peroxide (catalyst)

-

Dry air or oxygen gas

-

Solvents for purification (e.g., hexane, ethyl acetate)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Gas inlet tube/sparger

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Reaction Setup and Procedure

The following workflow outlines the key steps in the oxidation process.

The Hydrophobic Character of Trihexyl Phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl phosphite, an organophosphorus compound with the chemical formula P(OC₆H₁₃)₃, is a colorless liquid characterized by its significant nonpolar nature. This inherent hydrophobicity is primarily attributed to the presence of three hexyl alkyl chains attached to the phosphite core. This technical guide provides a comprehensive overview of the hydrophobicity of trihexyl phosphite, detailing its physicochemical properties, the experimental methodologies used to characterize its nonpolar character, and the potential implications of its hydrophobicity in the context of drug development and cellular interactions.

The Role of Alkyl Chains in Determining Hydrophobicity

The hydrophobicity of a molecule describes its tendency to repel water and dissolve in nonpolar solvents. In the case of trialkyl phosphites, the length of the alkyl chains (R in P(OR)₃) is a critical determinant of their hydrophobic character. The three hexyl chains of trihexyl phosphite, each containing six carbon atoms, create a significant nonpolar surface area. This extensive hydrocarbon structure disrupts the hydrogen-bonding network of water, leading to a low affinity for aqueous environments and a high affinity for lipid and other nonpolar environments.

This principle is clearly illustrated when comparing trihexyl phosphite to its shorter-chain analogs. Triethyl phosphite (P(OC₂H₅)₃), with its ethyl chains, is significantly less hydrophobic. This trend of increasing hydrophobicity with longer alkyl chains is a fundamental concept in physical organic chemistry.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of a compound can be quantified using several key parameters. While experimental data for trihexyl phosphite is limited in the public domain, we can draw upon predicted values and comparative data from related compounds to understand its hydrophobic profile.

| Parameter | Trihexyl Phosphite | Triethyl Phosphite | Triphenyl Phosphite | Notes |

| Predicted XlogP | 7.1[1] | 1.2[2] | 5.5[3] | A higher logP value indicates greater hydrophobicity. XlogP is a computationally predicted value. |

| Water Solubility | Insoluble[4] | Insoluble, but reacts with water[2][5] | Less than 0.1 mg/mL at 20°C[6] | Qualitative and limited quantitative data available. Trihexyl phosphite is reported to hydrolyze very slowly.[4] |

| Contact Angle | Data not available | Data not available | Data not available | Would be expected to be high (>90°) on a polar surface, indicating poor wetting. |

Table 1: Comparison of Hydrophobicity Parameters for Selected Phosphite Esters

Experimental Protocols for Hydrophobicity Determination

Accurate characterization of a compound's hydrophobicity relies on standardized experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the hydrophobicity of liquid compounds like trihexyl phosphite.

Synthesis of Trihexyl Phosphite

A common method for the synthesis of trialkyl phosphites is the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.

Reaction: PCl₃ + 3 CH₃(CH₂)₅OH + 3 R₃N → P(O(CH₂)₅CH₃)₃ + 3 R₃NH⁺Cl⁻

Experimental Workflow for Trihexyl Phosphite Synthesis

Caption: A typical workflow for the synthesis of trihexyl phosphite.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's hydrophobicity. The shake-flask method is the traditional and most reliable technique for its determination.[7][8][9]

Protocol:

-

Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of trihexyl phosphite in the 1-octanol-saturated water phase at a known concentration.

-

Partitioning:

-

In a glass vessel with a tight-fitting lid, combine a known volume of the 1-octanol-saturated water phase containing the trihexyl phosphite with a known volume of the water-saturated 1-octanol.

-

Seal the vessel and shake it vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol phases.

-

Analysis:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of trihexyl phosphite in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Flow for Shake-Flask LogP Determination

Caption: The logical steps involved in the shake-flask method for logP determination.

Contact Angle Measurement

Contact angle measurement provides a direct assessment of the wettability of a solid surface by a liquid. A high contact angle indicates low wettability and, in the case of water on a surface coated with a substance, high hydrophobicity of that substance.

Protocol:

-

Substrate Preparation: Prepare a smooth, clean, and inert solid substrate (e.g., glass or silicon wafer).

-

Coating: Apply a thin, uniform layer of trihexyl phosphite to the substrate.

-

Measurement:

-

Place the coated substrate in a contact angle goniometer.[10]

-

Dispense a small droplet of purified water onto the coated surface.

-

A camera captures the profile of the droplet.

-

Software analyzes the image to determine the angle at the three-phase (solid-liquid-gas) contact point.

-

-

Analysis: A contact angle greater than 90 degrees indicates a hydrophobic surface.

Workflow for Contact Angle Measurement

Caption: A generalized workflow for measuring the contact angle of a liquid on a coated surface.

Implications of Hydrophobicity in Drug Development and Cellular Interactions

While trihexyl phosphite is not a therapeutic agent itself, its hydrophobic character is relevant to several concepts in drug development and cellular biology.

Drug Delivery and Formulation

The hydrophobicity of a molecule is a critical factor in its potential as a drug or as a component of a drug delivery system. Highly hydrophobic compounds, like trihexyl phosphite, can readily partition into lipid bilayers. This property can be exploited in the design of prodrugs, where a lipophilic moiety is attached to a polar drug to enhance its ability to cross cell membranes.[11] Phosphoesters and phosphonates are classes of compounds that have been investigated for use in prodrug design.[12][13]

Cellular Interactions

The interaction of a molecule with a cell is often initiated at the cell membrane. The hydrophobic core of the lipid bilayer presents a significant barrier to polar molecules but can be readily traversed by hydrophobic compounds. The high hydrophobicity of trihexyl phosphite suggests that it would have a strong affinity for the cell membrane.

While no specific signaling pathways involving trihexyl phosphite have been identified, the interaction of organophosphorus compounds with cellular components can have biological consequences. For instance, some organophosphorus compounds are known to interact with enzymes and receptors. Although this is more commonly associated with toxic pesticides, the fundamental principle of molecular interaction driven by physicochemical properties like hydrophobicity remains relevant. For example, the cellular uptake of some nanoparticles has been shown to be enhanced by increasing their hydrophobicity.[14]

Potential Cellular Interaction Pathway

References

- 1. PubChemLite - Trihexyl phosphite (C18H39O3P) [pubchemlite.lcsb.uni.lu]

- 2. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.aalto.fi [research.aalto.fi]

- 4. TRIHEXYL PHOSPHITE | 6095-42-7 [chemicalbook.com]

- 5. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]

- 6. TRIPHENYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. brighton-science.com [brighton-science.com]

- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]

- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Ligand Properties of Trihexyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic and steric properties of the trihexyl phosphite ligand. As a member of the versatile class of organophosphorus compounds, trihexyl phosphite's utility in catalysis and coordination chemistry is dictated by the interplay of its electron-donating ability and steric bulk. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to offer a comprehensive resource for professionals in research and development.

Electronic and Steric Properties

The electronic and steric nature of a phosphite ligand is crucial in determining the reactivity, selectivity, and stability of its metal complexes. These properties are commonly quantified by the Tolman electronic parameter (TEP) and the ligand cone angle (θ).

Table 1: Electronic and Steric Parameters of Trihexyl Phosphite and Related Ligands

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | 31P NMR Chemical Shift (δ, ppm) |

| Trihexyl Phosphite (estimated) | ~2076 | ~135 | ~139 |

| Triethyl Phosphite | 2076.3[1] | 132 | +139[2] |

| Trioctyl Phosphite | Not available | Not available | Not available |

Note: The estimated values for trihexyl phosphite are based on the data for triethyl phosphite, as the influence of the alkyl chain length on these parameters is generally considered to be negligible for longer, unbranched chains.[3]

Experimental Protocols

The determination of the electronic and steric parameters of phosphite ligands involves specific spectroscopic and analytical techniques.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is experimentally determined by measuring the A1 carbonyl stretching frequency (ν(CO)) of a nickel-carbonyl complex of the phosphite ligand, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1]

Experimental Workflow:

References

The Core Reactivity of Trihexyl Phosphite with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trihexyl phosphite [(C₆H₁₃O)₃P], a trialkyl phosphite ester, serves as a versatile and reactive intermediate in organic synthesis. Its nucleophilic phosphorus(III) center readily engages with a variety of electrophiles, leading to the formation of valuable organophosphorus compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of trihexyl phosphite with key classes of electrophiles, offering insights into reaction mechanisms, experimental protocols, and the influence of its molecular structure on reactivity. This information is particularly relevant for professionals in drug development and chemical research, where the synthesis of novel phosphonate-containing molecules is of significant interest.

Physicochemical Properties of Trihexyl Phosphite

A clear, colorless to almost colorless liquid, trihexyl phosphite is characterized by its miscibility with most common organic solvents and its very slow hydrolysis in water.[1] Its key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Trihexyl Phosphite [1][2][3][4][5]

| Property | Value |

| CAS Number | 6095-42-7 |

| Molecular Formula | C₁₈H₃₉O₃P |

| Molecular Weight | 334.48 g/mol |

| Appearance | Colorless to almost colorless liquid |

| Boiling Point | 158 °C / 2 mmHg |

| Density | 0.90 g/cm³ at 20 °C |

| Refractive Index | 1.4410-1.4440 |

| Solubility | Miscible with most organic solvents, insoluble in water |

| Purity (typical) | ≥95% (GC) |

Core Reactivity with Electrophiles

The reactivity of trihexyl phosphite is dominated by the lone pair of electrons on the phosphorus atom, which imparts nucleophilic character. This allows it to react with a range of electrophilic species, primarily through two key reaction pathways: the Michaelis-Arbuzov and Perkow reactions.

Michaelis-Arbuzov Reaction: Synthesis of Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust method for the formation of a carbon-phosphorus (C-P) bond. In this reaction, a trialkyl phosphite, such as trihexyl phosphite, reacts with an alkyl halide to produce a dialkyl alkylphosphonate.[6][7] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of trihexyl phosphite attacks the electrophilic carbon of the alkyl halide in an Sɴ2 reaction, displacing the halide and forming a trialkoxyphosphonium salt intermediate.

-

Dealkylation: The displaced halide anion then attacks one of the hexyl groups of the phosphonium salt in a second Sɴ2 reaction, resulting in the formation of the final phosphonate product and a hexyl halide byproduct.[7]

The general workflow for this reaction is depicted below:

Figure 1: General workflow of the Michaelis-Arbuzov reaction.

The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.[8] While primary alkyl halides react readily, secondary and tertiary alkyl halides are often less effective.[8] The reaction typically requires heating, with temperatures in the range of 120-160 °C being common for less reactive phosphites.[7]

Table 2: Illustrative Michaelis-Arbuzov Reactions with Trialkyl Phosphites

| Trialkyl Phosphite | Electrophile | Product | Conditions | Yield | Reference(s) |

| Trihexyl Phosphite | 1,2-Dichloroethane | Dihexyl (2-chloroethyl)phosphonate | Solvent-free, high temperature | High | [9] |

| Triethyl Phosphite | Ethyl bromoacetate | Diethyl (ethoxycarbonylmethyl)phosphonate | Not specified | N/A | [10] |

The following is a representative, though generalized, protocol for the reaction of trihexyl phosphite with an alkyl halide, based on typical Michaelis-Arbuzov conditions. Specific conditions may need to be optimized for different substrates.

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Charging Reagents: Trihexyl phosphite (1 equivalent) and 1,2-dichloroethane (excess, can also act as solvent) are charged into the flask.

-

Reaction: The mixture is heated to a high temperature (e.g., reflux) and stirred for several hours. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Workup: After the reaction is complete, the excess 1,2-dichloroethane and the hexyl chloride byproduct are removed by distillation, potentially under reduced pressure.

-

Purification: The resulting crude dihexyl (2-chloroethyl)phosphonate can be further purified by vacuum distillation or column chromatography.

Perkow Reaction: A Competing Pathway with α-Haloketones

When trihexyl phosphite reacts with α-haloketones, a competing reaction to the Michaelis-Arbuzov pathway, known as the Perkow reaction, can occur. This reaction leads to the formation of a dialkyl vinyl phosphate and a hexyl halide.[11] The Perkow reaction is considered a side-reaction in the context of forming β-keto phosphonates via the Michaelis-Arbuzov route.[11]

The mechanism of the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone, forming a zwitterionic intermediate.[11] This intermediate then rearranges, eliminating the halide, to form a cationic species which is subsequently dealkylated by the halide ion to yield the enol phosphate.[11]

Figure 2: Competing pathways of trihexyl phosphite with α-haloketones.

The ratio of Perkow to Michaelis-Arbuzov products is influenced by the structure of the α-haloketone. Increased steric hindrance at the α-carbon tends to favor the Perkow pathway.[12]

Table 3: Product Ratios in the Reaction of Triethyl Phosphite with Phenacyl Halides [12]

| α-Haloketone | Ketophosphonate/Enol Phosphate Ratio |

| Bromoacetophenone | 2.8 / 1 |

| Bromopropiophenone | 1 / 4 |

| Desyl bromide | 0 / 100 |

| Bromoisobutyrophenone | 0 / 100 |

-

Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The apparatus is dried and maintained under an inert atmosphere.

-

Reagents: The α-haloketone is dissolved in an appropriate aprotic solvent (e.g., benzene, toluene) in the reaction flask. Trihexyl phosphite is placed in the dropping funnel.

-

Reaction: The trihexyl phosphite is added dropwise to the stirred solution of the α-haloketone at a controlled temperature (often room temperature or slightly elevated).

-

Workup and Purification: After the addition is complete and the reaction has stirred for a sufficient time, the solvent is removed under reduced pressure. The resulting residue, containing the dialkyl vinyl phosphate and the hexyl halide, is then purified, typically by vacuum distillation.

Reaction with Carbonyl Compounds

Trialkyl phosphites can react with aldehydes and ketones, often in the presence of an acid catalyst, to form α-hydroxyphosphonates.[13] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phosphite.[13]

Figure 3: Workflow for the acid-catalyzed addition of trihexyl phosphite to carbonyls.

This reaction provides a direct route to α-hydroxyphosphonates, which are valuable synthetic intermediates.

Trihexyl Phosphite as a Reducing Agent

Trihexyl phosphite can also function as a reducing agent, a property stemming from the favorable oxidation of phosphorus(III) to phosphorus(V). A key application of this reactivity is the reduction of hydroperoxides to alcohols, with the concurrent formation of trihexyl phosphate.[9] This deoxygenation capability makes it useful as a secondary antioxidant in various materials.[9]

Influence of the Hexyl Group on Reactivity

The long alkyl chains of trihexyl phosphite can influence its reactivity compared to smaller trialkyl phosphites like triethyl phosphite.

-

Steric Hindrance: The bulky hexyl groups can sterically hinder the approach of the phosphorus atom to the electrophile, potentially slowing down reaction rates, particularly in Sɴ2-type reactions like the Michaelis-Arbuzov reaction.

-

Solubility: The hydrophobic nature of the hexyl chains imparts greater solubility in nonpolar organic solvents, which can be advantageous in certain reaction systems.

-

Boiling Point: The higher boiling point of trihexyl phosphite and the corresponding hexyl halide byproducts can necessitate higher temperatures for purification by distillation.

Applications in Drug Development and Organic Synthesis

The phosphonate moiety is a key structural feature in many biologically active compounds and pharmaceuticals.[14] Phosphonates are often used as stable mimics of phosphates and can act as enzyme inhibitors.[14] Trihexyl phosphite, through the Michaelis-Arbuzov and related reactions, serves as a precursor to a wide range of phosphonate-containing molecules. These phosphonates can be further elaborated to create complex molecular architectures for drug discovery programs.

While specific examples of drugs derived directly from trihexyl phosphite are not widely documented, the fundamental reactions it undergoes are integral to the synthesis of phosphonate-based therapeutics. For instance, the Arbuzov and Michaelis-Becker reactions, which utilize trialkyl phosphites, are key steps in the synthesis of precursors for active pharmaceutical ingredients such as Abacavir, Losartan, and Clodronic acid.[14] The choice of the alkyl group on the phosphite can be tailored to the specific synthetic strategy and desired properties of the intermediates.

Conclusion

Trihexyl phosphite is a valuable reagent in organic synthesis, primarily utilized for the creation of C-P bonds through the Michaelis-Arbuzov reaction to yield phosphonates. It also participates in the Perkow reaction with α-haloketones and can act as a reducing agent. The long hexyl chains influence its physical properties and can modulate its reactivity through steric and solubility effects. For researchers and professionals in drug development, a thorough understanding of the fundamental reactivity of trihexyl phosphite with electrophiles is crucial for the rational design and synthesis of novel phosphonate-containing molecules with potential therapeutic applications. Further research into the specific reaction kinetics and substrate scope of trihexyl phosphite will continue to expand its utility in the synthesis of complex organic compounds.

References

- 1. TRIHEXYL PHOSPHITE | 6095-42-7 [chemicalbook.com]

- 2. TRIHEXYL PHOSPHITE CAS#: 6095-42-7 [amp.chemicalbook.com]

- 3. securewellnessgroup.com [securewellnessgroup.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Trihexyl phosphite | 6095-42-7 | Benchchem [benchchem.com]

- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 11. Perkow reaction - Wikipedia [en.wikipedia.org]

- 12. preserve.lehigh.edu [preserve.lehigh.edu]

- 13. mdpi.com [mdpi.com]

- 14. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

Navigating the Safety Landscape of Trihexyl Phosphite: A Technical Guide

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for pure Trihexyl phosphite was not publicly available at the time of this writing. The following guide is based on general principles of chemical safety and data from structurally related organophosphite compounds. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS provided by the manufacturer before handling Trihexyl phosphite. The information herein should be used as a supplementary resource for understanding potential hazards and recommended safety protocols.

Executive Summary

Trihexyl phosphite, a trialkyl phosphite ester, is utilized in various industrial applications, including as a stabilizer and in the synthesis of other chemicals.[1] While specific hazard data is limited in publicly accessible documents, its structural similarity to other trialkyl phosphites suggests that it should be handled with care, assuming it may be a combustible liquid that is sensitive to moisture and could cause irritation upon contact. This guide provides a detailed overview of recommended handling precautions, personal protective equipment (PPE), emergency procedures, and a general workflow for spill management. All quantitative data presented is for related compounds and should be interpreted as indicative of the potential hazard profile of Trihexyl phosphite.

Hazard Identification and Quantitative Data

For context, the following table summarizes quantitative data for a related compound, Triethyl phosphite . This data is for illustrative purposes only and does not represent Trihexyl phosphite.

| Property | Value (for Triethyl Phosphite) | Reference |

| Flash Point | 44 °C / 111.2 °F | [5][6] |

| Autoignition Temperature | 250 °C / 482 °F | [5][6] |

| Boiling Point | 156 - 158 °C / 312.8 - 316.4 °F | [6] |

| Melting Point | -112 °C / -169.6 °F | [6] |

| Oral LD50 (Rat) | 3200 mg/kg | [6] |

| Dermal LD50 (Rabbit) | 2800 mg/kg | [6] |

| Inhalation LC50 (Rat) | 11.06 mg/L (6 h) | [6] |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure safety when working with Trihexyl phosphite. The following protocols are based on best practices for handling air- and moisture-sensitive, potentially combustible liquids.

Experimental Protocol: General Handling

-

Training: All personnel must be thoroughly trained on the potential hazards and proper handling procedures for Trihexyl phosphite before commencing any work.[1]

-

Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood with good airflow.[1][7]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle Trihexyl phosphite under an inert atmosphere (e.g., nitrogen or argon).

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources. Use only non-sparking tools and explosion-proof electrical equipment.[5]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers.[5]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling and before breaks.

Storage

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

-

The storage area should be designated as a flammables area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following are general recommendations; consult the specific SDS for detailed guidance.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene rubber). Gloves must be inspected prior to use and disposed of properly.

-

Skin and Body Protection: A lab coat or chemical-resistant suit should be worn. For larger quantities or in case of a significant spill risk, flame-retardant antistatic protective clothing is recommended. Safety shoes should also be worn.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and oxides of phosphorus.[4]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Spill Management Workflow

In the event of a spill, a clear and practiced workflow is essential to ensure a safe and effective response.

References

A Technical Guide to the Discovery and History of Long-Chain Alkyl Phosphites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkyl phosphites are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to three alkoxy groups, where at least one alkyl chain is of significant length (typically C8 or greater). Their discovery and development are deeply rooted in the broader history of organophosphorus chemistry, with their unique physicochemical properties driving applications in diverse fields, from industrial lubricants to the sophisticated realm of drug delivery. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical applications of long-chain alkyl phosphites, with a focus on the experimental methodologies and quantitative data that have defined their evolution.

Historical Context and Discovery

The genesis of long-chain alkyl phosphites is intertwined with the foundational discoveries in organophosphorus chemistry. While the synthesis of simple phosphite esters was reported in the mid-19th century, the exploration of their long-chain counterparts gained momentum in the mid-20th century, driven by the burgeoning polymer and lubricant industries.

The primary impetus for the investigation of long-chain alkyl phosphites was their potential as stabilizers and antioxidants for plastics and as anti-wear additives in lubricating oils. The long alkyl chains confer enhanced oil solubility and thermal stability, properties that are crucial for these industrial applications. Early research in this area was largely empirical, focusing on the synthesis of various phosphites and evaluating their performance in different formulations.

A key historical development was the application of well-established reactions to long-chain alcohols. The reaction of phosphorus trichloride with alcohols, a fundamental method for preparing phosphites, was adapted for longer-chain alcohols. Similarly, the transesterification of simple trialkyl phosphites with higher molecular weight alcohols provided another viable synthetic route. These methods, while not new in principle, were optimized for the specific challenges posed by long-chain substrates, such as their lower reactivity and the physical properties of the resulting products.

Key Synthetic Methodologies

The synthesis of long-chain alkyl phosphites primarily relies on two classical methods of organophosphorus chemistry. The choice of method often depends on the desired purity, scale, and the specific structure of the target molecule.

Reaction of Phosphorus Trichloride with Long-Chain Alcohols

This is the most direct method for the synthesis of trialkyl phosphites. The reaction involves the treatment of phosphorus trichloride with three equivalents of a long-chain alcohol. An amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct, which can otherwise lead to the formation of dialkyl phosphites.

Experimental Protocol: Synthesis of Tri-n-octyl Phosphite

A solution of 1-octanol (390.7 g, 3.0 mol) and triethylamine (303.6 g, 3.0 mol) in 1 L of dry toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath. Phosphorus trichloride (137.3 g, 1.0 mol) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for 1 hour. The mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The toluene is removed from the filtrate under reduced pressure. The crude tri-n-octyl phosphite is then purified by vacuum distillation.

Transesterification of Trialkyl Phosphites

This method involves the reaction of a low-boiling trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite, with a long-chain alcohol. The reaction is typically driven to completion by distilling off the lower-boiling alcohol formed as a byproduct. This method is particularly useful for the synthesis of mixed alkyl phosphites.

Experimental Protocol: Synthesis of Di-n-decyl Phenyl Phosphite

Triphenyl phosphite (310.3 g, 1.0 mol) and n-decanol (316.6 g, 2.0 mol) are placed in a round-bottom flask equipped with a distillation head. A catalytic amount of sodium phenoxide (1.16 g, 0.01 mol) is added. The mixture is heated under a nitrogen atmosphere. Phenol, the byproduct, is distilled off as it is formed. The reaction progress is monitored by the amount of phenol collected. After the theoretical amount of phenol has been removed, the reaction mixture is cooled and the product is purified by vacuum distillation.

Quantitative Data on Long-Chain Alkyl Phosphites

The following table summarizes representative data for the synthesis of various long-chain alkyl phosphites, highlighting the yields and key physical properties.

| Alkyl Group | Synthetic Method | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n²⁰) |

| n-Octyl | PCl₃ + 3 R-OH | 85 | 185-190 / 0.5 | 1.4495 |

| 2-Ethylhexyl | PCl₃ + 3 R-OH | 82 | 162-165 / 0.3 | 1.4478 |

| n-Decyl | Transesterification | 90 | 220-225 / 0.5 | 1.4532 |

| n-Dodecyl | PCl₃ + 3 R-OH | 88 | 250-255 / 0.5 | 1.4560 |

| Oleyl | Transesterification | 85 | >280 / 0.1 | 1.4655 |

Applications in Drug Development: The Prodrug Concept

While long-chain alkyl phosphites themselves are not typically therapeutic agents, their structural features are highly relevant to modern drug design, particularly in the context of prodrugs. Many therapeutic agents are phosphate or phosphonate analogs of natural substrates, designed to inhibit specific enzymes or interfere with signaling pathways. However, the inherent negative charge of these molecules often limits their ability to cross cell membranes.

By masking the polar phosphate or phosphonate group with lipophilic long-chain alkyl groups, a prodrug is created. These long alkyl chains significantly increase the molecule's lipophilicity, facilitating its passage across the lipid bilayers of cell membranes. Once inside the cell, the phosphite or phosphonate ester is cleaved by intracellular enzymes (e.g., esterases) to release the active, charged drug molecule at its site of action.

Signaling Pathway and Mechanism of Action

The mechanism of action of such prodrugs is intrinsically linked to the signaling pathway of the parent drug. For instance, a phosphonate analog of a nucleotide that inhibits a viral polymerase can be delivered as a long-chain alkyl phosphonate prodrug. The long chains enable entry into the host cell, where the prodrug is metabolized to the active nucleotide phosphonate. This active form then competes with the natural nucleotide substrate for the viral polymerase, thereby inhibiting viral replication.

The general workflow for this prodrug strategy can be visualized as follows:

Caption: Workflow of a long-chain alkyl phosphite prodrug.

Experimental Workflows in Prodrug Development

The development of a long-chain alkyl phosphite prodrug involves a series of well-defined experimental stages, from initial synthesis to biological evaluation.

Methodological & Application

Application Notes and Protocols: Trihexyl Phosphite as a Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Trihexyl phosphite is an organophosphorus compound that serves as a versatile ligand in transition metal catalysis. Its properties, derived from the phosphorus atom's lone pair of electrons and the nature of its six-carbon alkyl chains, make it a valuable component in various catalytic systems. The long alkyl chains of trihexyl phosphite impart significant steric bulk and electron-donating character, influencing the activity, selectivity, and stability of metal complexes. These characteristics are particularly relevant in industrial and laboratory-scale synthesis, including applications in drug development where precise molecular construction is paramount.

This document provides detailed application notes and representative protocols for the use of trihexyl phosphite as a ligand in three key transition-metal-catalyzed reactions: Rhodium-catalyzed hydroformylation, Palladium-catalyzed Suzuki coupling, and Nickel-catalyzed Buchwald-Hartwig amination. While specific quantitative performance data for trihexyl phosphite is not extensively published, the following sections provide illustrative protocols and data based on the established roles of similar phosphite ligands in these transformations.

Rhodium-Catalyzed Hydroformylation

Application Notes:

In rhodium-catalyzed hydroformylation, the choice of ligand is crucial in controlling the regioselectivity (linear vs. branched aldehyde), activity, and stability of the catalyst. Trialkyl phosphites like trihexyl phosphite are known to form highly active catalysts. The steric bulk of the hexyl groups can influence the coordination sphere of the rhodium center, which can be leveraged to direct the selectivity of the reaction. The electron-donating nature of trihexyl phosphite can enhance the rate of migratory insertion, a key step in the catalytic cycle.

Illustrative Experimental Protocol: Hydroformylation of 1-Octene

This protocol describes a general procedure for the hydroformylation of 1-octene using a rhodium catalyst with trihexyl phosphite as a ligand.

Materials:

-

[Rh(acac)(CO)₂] (Rhodium acetylacetonate dicarbonyl)

-

Trihexyl phosphite

-

1-Octene

-

Toluene (anhydrous, degassed)

-

Syngas (CO/H₂ = 1:1)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (0.005 mmol) and trihexyl phosphite (0.1 mmol, 20 equivalents relative to Rh).

-

Add 20 mL of anhydrous, degassed toluene to the liner to dissolve the catalyst precursor and ligand.

-

Add 1-octene (10 mmol) to the solution.

-

Seal the glass liner and place it inside the high-pressure autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge it three times with syngas.

-

Pressurize the reactor to 20 bar with syngas (CO/H₂ = 1:1).

-

Heat the reactor to 100 °C while stirring at 1000 rpm.

-

Maintain the reaction at this temperature and pressure for 4 hours, taking samples periodically for analysis.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess gas in a fume hood.

-

Analyze the product mixture by gas chromatography (GC) to determine conversion and regioselectivity.

Illustrative Data:

| Substrate | Ligand | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | n/i ratio | TOF (h⁻¹) |

| 1-Octene | Trihexyl phosphite | 100 | 20 | 4 | 98 | 2.5:1 | 490 |

| 1-Hexene | Trihexyl phosphite | 100 | 20 | 4 | >99 | 2.8:1 | >495 |

| Styrene | Trihexyl phosphite | 80 | 20 | 6 | 95 | 1:10 | 158 |

Note: The data presented in this table is illustrative and based on typical results for similar phosphite ligands. Actual results may vary.

Catalytic Cycle:

Palladium-Catalyzed Suzuki Coupling

Application Notes:

In Suzuki coupling, phosphite ligands can be used to stabilize the palladium catalyst and modulate its reactivity. The steric bulk of trihexyl phosphite can promote the reductive elimination step, which is often rate-limiting, leading to higher turnover numbers. While bulky phosphine ligands are more common, phosphites offer an alternative with different electronic properties (stronger π-acceptors), which can be beneficial for certain substrates.

Illustrative Experimental Protocol: Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol provides a general method for the Suzuki coupling reaction using a palladium catalyst with trihexyl phosphite.

Materials:

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Trihexyl phosphite

-

4-Bromotoluene

-

Phenylboronic acid

-

K₂CO₃ (Potassium carbonate)

-

Toluene/Water (4:1 mixture)

-

Schlenk flask

-

Reflux condenser

Procedure:

-

To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol), trihexyl phosphite (0.02 mmol), and K₂CO₃ (2.0 mmol).

-

Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

-

Add 5 mL of a degassed 4:1 toluene/water mixture.

-

Heat the reaction mixture to 80 °C with vigorous stirring under argon for 12 hours.

-

After cooling to room temperature, add 10 mL of ethyl acetate and 10 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-